molecular formula C23H17ClN6O3S2 B2537648 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide CAS No. 392684-82-1

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2537648
CAS No.: 392684-82-1
M. Wt: 525
InChI Key: OFRZCRMLANFJBG-UHFFFAOYSA-N
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Description

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C23H17ClN6O3S2 and its molecular weight is 525. The purity is usually 95%.
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Biological Activity

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups, including a benzo[d]thiazole moiety, a triazole ring, and a furan carboxamide, which contribute to its diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C23H21ClN6O3SC_{23}H_{21}ClN_{6}O_{3}S, with a molecular weight of approximately 485.97 g/mol. The presence of the triazole and benzo[d]thiazole rings suggests potential applications in antimicrobial and anticancer therapies due to their known bioactivity against various pathogens and cancer cell lines.

Biological Activities

  • Antimicrobial Activity :
    Preliminary studies indicate that compounds featuring benzo[d]thiazole and triazole moieties exhibit significant antimicrobial properties. These groups are recognized for enhancing bioactivity against various bacterial and fungal pathogens .
  • Cytotoxicity :
    In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The compound demonstrated an IC50 value comparable to standard chemotherapeutic agents, indicating its potential as an anticancer agent .
    CompoundCell LineIC50 (µM)
    N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamideHepG254 ± 0.25
    N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamideMCF-750 ± 0.53
  • Mechanism of Action :
    The mechanism by which this compound exerts its cytotoxic effects appears to involve the inhibition of key enzymes associated with tumor growth. For instance, it has been identified as an effective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that plays a critical role in pH regulation within tumor cells . By inhibiting CA IX, the compound disrupts the acidification process that is often exploited by tumors for survival and proliferation.

Case Studies and Research Findings

Research has highlighted several case studies demonstrating the efficacy of similar compounds in clinical settings:

  • Combination Therapy :
    A study evaluated the effect of combining this compound with existing chemotherapeutic agents like Sorafenib. Results indicated enhanced cytotoxicity when used in combination therapy compared to monotherapy .
  • Structure Activity Relationship (SAR) :
    The SAR studies suggest that modifications in the phenyl ring and substitution patterns on the triazole ring significantly influence biological activity. For instance, compounds with electron-donating groups on the phenyl ring exhibited improved cytotoxic properties .

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN6O3S2/c24-14-5-3-6-15(11-14)30-19(12-25-21(32)17-8-4-10-33-17)28-29-23(30)34-13-20(31)27-22-26-16-7-1-2-9-18(16)35-22/h1-11H,12-13H2,(H,25,32)(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRZCRMLANFJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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